molecular formula C11H10N2O B5812811 N-[(1-phenylpyrrol-2-yl)methylidene]hydroxylamine

N-[(1-phenylpyrrol-2-yl)methylidene]hydroxylamine

Cat. No.: B5812811
M. Wt: 186.21 g/mol
InChI Key: GFJSURQCDNEJDI-UHFFFAOYSA-N
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Description

N-[(1-phenylpyrrol-2-yl)methylidene]hydroxylamine is an organic compound characterized by the presence of a phenyl group attached to a pyrrole ring, which is further linked to a hydroxylamine group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-phenylpyrrol-2-yl)methylidene]hydroxylamine typically involves the condensation reaction between 1-phenylpyrrole-2-carbaldehyde and hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-phenylpyrrol-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[(1-phenylpyrrol-2-yl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1-phenylpyrrol-2-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, its structural features allow it to participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine
  • N-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]hydroxylamine

Uniqueness

N-[(1-phenylpyrrol-2-yl)methylidene]hydroxylamine is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-[(1-phenylpyrrol-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJSURQCDNEJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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